4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine
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Overview
Description
4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a piperidine ring, and a sulfonyl group attached to a methoxy-methylphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is Melanopsin (OPN4) . OPN4 is a type of photopigment found in a small subset of retinal ganglion cells in the mammalian retina, known as intrinsically photosensitive retinal ganglion cells (ipRGCs) .
Mode of Action
This compound acts as a selective antagonist for Melanopsin (OPN4) . As an antagonist, it binds to the OPN4 receptor and blocks its activation, thereby inhibiting the physiological response that would normally be triggered by the activation of these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 4-Methoxy-3-methylbenzenesulfonyl chloride: This can be achieved by reacting 4-methoxy-3-methylbenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of the Piperidine Intermediate: The sulfonyl chloride is then reacted with piperidine to form the sulfonyl-piperidine intermediate.
Coupling with Pyridine: Finally, the intermediate is coupled with 4-hydroxypyridine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-((1-((4-Hydroxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine.
Reduction: 4-((1-((4-Methoxy-3-methylphenyl)sulfanyl)piperidin-3-yl)oxy)pyridine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
This compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways that are relevant to diseases such as cancer and neurological disorders.
Industry
In the industrial sector, it is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-((1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine: Lacks the methyl group on the phenyl ring.
4-((1-((4-Methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine: Lacks the methoxy group on the phenyl ring.
4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)quinoline: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
The presence of both the methoxy and methyl groups on the phenyl ring, along with the sulfonyl-piperidine and pyridine moieties, makes 4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine unique. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Biological Activity
The compound 4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine , identified by its CAS number 2034473-46-4 , is a pyridine derivative with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is C19H25N3O4S with a molecular weight of 391.5 g/mol . Its structure includes a piperidine ring and a methoxy-substituted phenyl group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H25N3O4S |
Molecular Weight | 391.5 g/mol |
CAS Number | 2034473-46-4 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds. For instance, derivatives of piperidine and pyridine have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.22 to 0.25 μg/mL , indicating potent antibacterial properties .
Case Studies
- In Vitro Studies : A study evaluated the antimicrobial efficacy of several piperidine derivatives, revealing that certain modifications to the piperidine structure significantly enhanced activity against Gram-positive and Gram-negative bacteria. The compound was among those tested, showing promising results in inhibiting biofilm formation .
- Structure-Activity Relationship (SAR) : Research into SAR has demonstrated that the presence of a methoxy group on the phenyl ring increases lipophilicity, which correlates with improved membrane permeability and enhanced biological activity . Iterative medicinal chemistry efforts have led to the identification of potent analogs that inhibit choline transporters, further supporting the therapeutic potential of this class of compounds.
The proposed mechanism of action for compounds like this compound involves interference with bacterial cell wall synthesis and disruption of membrane integrity. This results in increased permeability and eventual cell lysis .
Properties
IUPAC Name |
4-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-14-12-17(5-6-18(14)23-2)25(21,22)20-11-3-4-16(13-20)24-15-7-9-19-10-8-15/h5-10,12,16H,3-4,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHWSDDDMAFOLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)OC3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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